Deacetylravidomycin

Description

Properties

IUPAC Name |

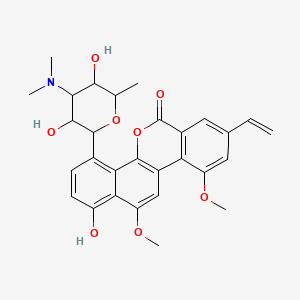

4-[4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]-8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31NO8/c1-7-14-10-17-21(19(11-14)35-5)16-12-20(36-6)23-18(31)9-8-15(22(23)27(16)38-29(17)34)28-26(33)24(30(3)4)25(32)13(2)37-28/h7-13,24-26,28,31-33H,1H2,2-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHXCTIMNNKVMJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31NO8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Isolation of Deacetylravidomycin from Streptomyces ravidus

Introduction: The Quest for Novel Bioactive Compounds

The genus Streptomyces represents a cornerstone of natural product discovery, lauded as a prolific source of clinically significant secondary metabolites, including a vast number of antibiotics and antitumor agents.[1][2] Within this chemically creative genus, Streptomyces ravidus has distinguished itself by producing the ravidomycin complex of metabolites, which exhibit potent, light-dependent antibacterial and anticancer activities.[3][4] This guide focuses on a key, more stable, and highly active analog within this complex: Deacetylravidomycin.[3]

Unlike a rigid, one-size-fits-all protocol, this document is structured to provide a deep, mechanistic understanding of the isolation process. As researchers and drug development professionals, our goal is not merely to follow steps but to comprehend the causality behind each choice—from the selection of a fermentation medium to the fine-tuning of a high-performance liquid chromatography (HPLC) gradient. This guide is built on the principles of self-validating protocols, where the logic of each step provides an internal check on the integrity of the workflow. We will journey from the large-scale culture of S. ravidus to the purification and final characterization of pure Deacetylravidomycin, supported by authoritative references and practical insights.

Part 1: Fermentation and Inoculum Development

The successful isolation of a target metabolite begins with robust and optimized production by the source organism. The objective of the fermentation stage is to create an environment that maximizes the biosynthesis of Deacetylravidomycin by Streptomyces ravidus. This involves a carefully controlled, multi-stage process.

The Rationale of Fermentation Conditions

The production of secondary metabolites like Deacetylravidomycin is often triggered by specific nutritional cues and growth phases. A precisely controlled environment in terms of nutrient availability, pH, temperature, and aeration is critical for steering the bacterial metabolism towards producing the desired compound.[5][6] The process typically involves a seed culture to generate a healthy, abundant biomass, followed by a production culture where the conditions are tailored for metabolite synthesis.

Experimental Protocol: Two-Stage Fermentation

A. Seed Culture Preparation:

-

Inoculation: Aseptically inoculate a 250 mL flask containing 50 mL of a suitable seed medium (see Table 1) with a loopful of Streptomyces ravidus spores or a vegetative mycelial suspension from a stock culture.

-

Incubation: Incubate the flask on a rotary shaker at 200-250 rpm at 28°C for 48-72 hours. The goal is to achieve a dense, homogenous culture of vegetative mycelium.

B. Production Culture:

-

Scale-Up Inoculation: Use the seed culture to inoculate a larger volume of production medium at a ratio of 5-10% (v/v). For laboratory scale, this could be 1-4 liters of medium.[7]

-

Production Medium: The production medium is designed to support robust growth while encouraging secondary metabolite production. Some studies have noted that the inclusion of specific additives can enhance the yield of the ravidomycin complex.[3][8]

-

Controlled Fermentation: Maintain the production culture in a fermenter with controlled parameters for 5 to 7 days.[6] Continuous monitoring of pH, dissolved oxygen, and nutrient levels is crucial for maximizing yield.[5]

| Table 1: Representative Media Composition | |

| Component | Concentration (g/L) |

| Seed Medium | |

| Glucose | 10.0 |

| Soluble Starch | 20.0 |

| Yeast Extract | 5.0 |

| Peptone | 5.0 |

| CaCO₃ | 1.0 |

| Production Medium | |

| Soluble Starch | 40.0 |

| Soybean Meal | 20.0 |

| Yeast Extract | 2.0 |

| K₂HPO₄ | 0.5 |

| MgSO₄·7H₂O | 0.5 |

| FeSO₄·7H₂O | 0.01 |

| Sodium Anthraquinone-beta-sulfonate | 0.1 |

| This specific additive has been reported to enhance the production of ravidomycin analogs.[3][8] |

Part 2: Primary Extraction of Bioactive Metabolites

Once the fermentation is complete, the next critical phase is to efficiently extract the target compounds from the complex culture matrix, which includes the fermentation broth and the bacterial biomass (mycelium). The choice of solvent is dictated by the polarity of Deacetylravidomycin.

Causality of Solvent Selection

Deacetylravidomycin is moderately polar. Therefore, a multi-step extraction strategy is employed.

-

Mycelial Extraction: A water-miscible solvent like acetone is used first to penetrate the cell wall and extract metabolites from the mycelial cake.[7]

-

Broth Extraction: After removing the acetone, the remaining aqueous broth is partitioned with a water-immiscible organic solvent of intermediate polarity, such as ethyl acetate, to recover the compounds from the liquid phase.[9]

Experimental Protocol: Solvent Partitioning

-

Harvesting: Harvest the entire culture broth (e.g., 4 Liters) by centrifugation to separate the mycelium from the supernatant.[7]

-

Mycelial Extraction:

-

Re-suspend the mycelial pellet in acetone and sonicate for 10-15 minutes to facilitate cell lysis and extraction.[7]

-

Separate the acetone extract from the biomass by centrifugation.[7]

-

Evaporate the acetone under reduced pressure to yield a crude extract. Re-dissolve this extract in a minimal amount of methanol.[7]

-

-

Supernatant Extraction:

-

Combine the methanol-dissolved mycelial extract with the fermentation supernatant.[7]

-

Extract the combined liquid three times with an equal volume of ethyl acetate.

-

Pool the organic (ethyl acetate) layers and evaporate to dryness under vacuum to yield the total crude extract.

-

Part 3: The Chromatographic Purification Cascade

The crude extract is a complex mixture of primary and secondary metabolites. A multi-step chromatographic strategy, or "cascade," is required to isolate Deacetylravidomycin to a high degree of purity. This typically involves progressing from low-resolution, high-capacity techniques to high-resolution, lower-capacity techniques.

Step 1: Initial Fractionation via Silica Gel Chromatography

-

Principle of Separation: Normal-phase silica gel chromatography separates compounds based on polarity. Polar compounds interact more strongly with the stationary silica phase and elute later, while non-polar compounds elute earlier. This step is ideal for initial, coarse fractionation of the crude extract.[10]

-

Protocol:

-

Column Packing: Prepare a silica gel column (e.g., 60 Å, 70-230 mesh) in a suitable non-polar solvent like hexane.

-

Sample Loading: Adsorb the crude extract onto a small amount of silica gel, allow it to dry, and carefully load it onto the top of the column.

-

Elution: Elute the column with a stepwise gradient of increasing polarity, for example, using mixtures of hexane, ethyl acetate, and finally methanol.

-

Fraction Collection: Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing Deacetylravidomycin and its related analogs, which will appear as yellow spots.

-

Step 2: Intermediate Purification on Reversed-Phase Media

-

Principle of Separation: Reversed-phase (RP) chromatography, typically using a C18-functionalized silica, separates compounds based on hydrophobicity. It is an orthogonal technique to normal-phase chromatography, providing a different selectivity that is highly effective for purifying the polar fractions from the silica gel step.[7]

-

Protocol:

-

Column Preparation: Load the pooled, active fractions from the silica column onto a reversed-phase silica (Rp18) column pre-equilibrated with water.[7]

-

Elution Gradient: Elute the column with a stepwise or linear gradient of increasing organic solvent (e.g., acetonitrile or methanol in water).[7] For ravidomycin-type compounds, a gradient of 20% to 100% acetonitrile in water is effective.[7]

-

Monitoring: Monitor the eluent using a UV detector at a wavelength where the ravidomycin chromophore absorbs (e.g., ~267 nm or 433 nm).[9] Collect fractions corresponding to major peaks.

-

Step 3: High-Resolution Purification by Preparative HPLC

-

Rationale: High-Performance Liquid Chromatography (HPLC) is the final "polishing" step. It utilizes smaller particle size stationary phases to achieve high resolution, separating Deacetylravidomycin from closely related analogs that may have co-eluted in previous steps.[7][10]

-

Protocol:

-

Column and System: Use a preparative or semi-preparative HPLC system with a C18 column.

-

Mobile Phase: Employ an isocratic or shallow gradient mobile phase (e.g., acetonitrile/water with 0.1% formic acid) that provides good separation of the target peak on an analytical scale first.

-

Injection and Collection: Inject the concentrated fraction from the RP column step. Collect the peak corresponding to Deacetylravidomycin based on its retention time.

-

Purity Check: Analyze the collected fraction using analytical HPLC to confirm its purity (>95%).

-

| Table 2: Summary of Chromatographic Conditions | |||

| Stage | Stationary Phase | Typical Mobile Phase System | Separation Principle |

| Step 1: Initial | Silica Gel (Normal Phase) | Hexane -> Ethyl Acetate -> Methanol | Polarity |

| Step 2: Intermediate | C18 Silica (Reversed Phase) | Water / Acetonitrile Gradient | Hydrophobicity |

| Step 3: Final | C18 Silica (HPLC) | Isocratic or Shallow Gradient (e.g., 55:45 Acetonitrile:Water) | High-Resolution Hydrophobicity |

Part 4: Structural Elucidation and Final Characterization

Establishing the identity and purity of the isolated compound is a non-negotiable step in drug discovery and development.[11] A combination of spectroscopic techniques is used to confirm that the isolated molecule is indeed Deacetylravidomycin.

Mass Spectrometry (MS)

-

Purpose: To determine the precise molecular weight and elemental formula of the compound.

-

Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is typically used. The resulting mass-to-charge ratio (m/z) provides the molecular weight with high accuracy, allowing for the determination of the molecular formula.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To determine the detailed chemical structure, including the carbon-hydrogen framework and stereochemistry.

-

Techniques: A suite of NMR experiments is required for full structural elucidation:

-

¹H NMR: Identifies the number and types of protons in the molecule.

-

¹³C NMR: Identifies the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between atoms (H-H, C-H, and long-range C-H correlations), allowing for the unambiguous assembly of the molecular structure.[13][14] The structure is confirmed by comparing the acquired data with published values for Deacetylravidomycin.[8][10]

-

UV-Visible Spectroscopy

-

Purpose: To confirm the presence of the characteristic benzo[d]naphtho[1,2-b]pyran-6-one chromophore common to the ravidomycin/gilvocarcin class of compounds.[12]

-

Technique: The purified compound is dissolved in a suitable solvent (e.g., methanol), and its absorbance is measured across the UV-visible spectrum. The resulting spectrum, with its characteristic maxima (λmax), serves as a valuable fingerprint for the compound class.[9][12]

| Table 3: Key Characterization Data for Deacetylravidomycin | |

| Technique | Expected Observation |

| HR-ESI-MS | [M+H]⁺ ion corresponding to the exact mass of the elemental formula C₃₁H₃₃NO₉. |

| ¹H and ¹³C NMR | Chemical shifts and coupling constants matching published literature data.[8][12] |

| UV-Vis (in Methanol) | Absorbance maxima (λmax) characteristic of the ravidomycin chromophore (e.g., ~228, 267, 433 nm).[9] |

Conclusion

The isolation of Deacetylravidomycin from Streptomyces ravidus is a multi-faceted process that demands a systematic and scientifically grounded approach. This guide has outlined a comprehensive workflow, moving from the controlled biological production in a fermenter to the precise chemical separation via a chromatographic cascade, and culminating in rigorous spectroscopic confirmation of the final product. By understanding the fundamental principles behind each step—the "why" that complements the "how"—researchers can not only replicate this process but also troubleshoot and adapt it for the isolation of other valuable natural products. This foundational work is the gateway to further investigation of Deacetylravidomycin's promising biological activities in the development of new therapeutics.

References

-

Narita, T., Matsumoto, M., Mogi, K., Kukita, K., Kawahara, R., & Nakashima, T. (1989). Deacetylravidomycin N-oxide, a new antibiotic. Taxonomy and fermentation of the producing organism and isolation, structure and biological properties of the antibiotic. The Journal of Antibiotics, 42(3), 347–356. [Link]

-

Park, D., Naman, C. B., Riker, A., Al-Awadhi, F., Ibrahim, M. A., Al-Shatti, M., Al-Busairi, S., Das, P., Henrich, C. J., Mcmillan, B., Irish, J. C., Shaw, J. T., & Linington, R. G. (2024). Ravidomycin Analogs from Streptomyces sp. Exhibit Altered Antimicrobial and Cytotoxic Selectivity. Journal of Natural Products. [Link]

-

Park, D., Naman, C. B., Riker, A., Al-Awadhi, F., Ibrahim, M. A., Al-Shatti, M., Al-Busairi, S., Das, P., Henrich, C. J., Mcmillan, B., Irish, J. C., Shaw, J. T., & Linington, R. G. (2024). Ravidomycin Analogs from Streptomyces sp. Exhibit Altered Antimicrobial and Cytotoxic Selectivity. Journal of Natural Products. [Link]

-

Ohta, K., Mizuta, E., Nakanishi, I., Hatano, K., & Nishiyama, S. (2000). Deacetylravidomycin M, a new inhibitor of IL-4 signal transduction, produced by Streptomyces sp. WK-6326. I. Taxonomy, fermentation, isolation and biological activities. The Journal of Antibiotics, 53(11), 1250–1255. [Link]

-

Semantic Scholar. (n.d.). Ravidomycin Analogs from Streptomyces sp. Exhibit Altered Antimicrobial and Cytotoxic Selectivity. Retrieved February 5, 2026, from [Link]

-

Men, H., He, H., He, J., & Yu, Z. (2010). Cloning and Characterization of the Ravidomycin and Chrysomycin Biosynthetic Gene Clusters. ChemBioChem, 11(4), 544–554. [Link]

-

Al-Dhabi, N. A., Arasu, M. V., Rejiniemon, T. S., & Duraipandiyan, V. (2022). Isolation and Identification of Bioactive Compounds from Streptomyces actinomycinicus PJ85 and Their In Vitro Antimicrobial Activities against Methicillin-Resistant Staphylococcus aureus. Antibiotics, 11(12), 1779. [Link]

-

Park, D., Naman, C. B., Riker, A., Al-Awadhi, F., Ibrahim, M. A., Al-Shatti, M., Al-Busairi, S., Das, P., Henrich, C. J., Mcmillan, B., Irish, J. C., Shaw, J. T., & Linington, R. G. (2024). Ravidomycin Analogs from Streptomyces sp. Exhibit Altered Antimicrobial and Cytotoxic Selectivity. Journal of Natural Products. [Link]

-

BOC Sciences. (2024, September 11). Production of Streptomycin by Fermentation [Video]. YouTube. [Link]

-

Intelligens, Inc. (2023). Streptomycin Production via Fermentation – Process Modeling and Techno-Economic Assessment (TEA) using SuperPro Designer. ResearchGate. [Link]

-

Bibb, M. (2022). Streptomyces: The biofactory of secondary metabolites. Frontiers in Fungal Biology, 3, 1078595. [Link]

-

Johnstone, T. C. (2024). Chemical Structure Elucidation in the Development of Inorganic Drugs: Evidence from Ru-, Au-, As-, and Sb-based Medicines. Chemical Reviews. [Link]

-

Khan, A. U. (2024). The analytical techniques for determination of antibiotics. ResearchGate. [Link]

-

Sharma, D., & Kumar, R. (2014). Characterization of antimicrobial compounds from Streptomyces isolates. Journal of Chemical and Pharmaceutical Research, 6(5), 1141-1146. [Link]

-

Men, H., He, H., He, J., & Yu, Z. (2010). Cloning and characterization of the ravidomycin and chrysomycin biosynthetic gene clusters. ChemBioChem, 11(4), 544–554. [Link]

- E R Squibb & Sons Inc. (1971). Rabelomycin and processes for its production.

-

Li, Y., Wang, G., & Xu, H. (2022). Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid. Molecules, 27(1), 22. [Link]

-

PubChem. (n.d.). Deacetylravidomycin n-oxide. Retrieved February 5, 2026, from [Link]

-

Ohta, K., Mizuta, E., Nakanishi, I., Hatano, K., & Nishiyama, S. (2000). Deacetylravidomycin M, a New Inhibitor of IL-4 Signal Transduction, Produced by Streptomyces sp. WK-6326. I. Taxonomy, Fermentation, Isolation and Biological Activities. ResearchGate. [Link]

Sources

- 1. Isolation and Identification of Bioactive Compounds from Streptomyces actinomycinicus PJ85 and Their In Vitro Antimicrobial Activities against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Streptomyces: The biofactory of secondary metabolites [frontiersin.org]

- 3. toku-e.com [toku-e.com]

- 4. agscientific.com [agscientific.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Cloning and Characterization of the Ravidomycin and Chrysomycin Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deacetylravidomycin N-oxide, a new antibiotic. Taxonomy and fermentation of the producing organism and isolation, structure and biological properties of the antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GB1339032A - Rabelomycin and processes for its production - Google Patents [patents.google.com]

- 10. Deacetylravidomycin M, a new inhibitor of IL-4 signal transduction, produced by Streptomyces sp. WK-6326. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chemical Structure Elucidation in the Development of Inorganic Drugs: Evidence from Ru-, Au-, As-, and Sb-based Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ravidomycin Analogs from Streptomyces sp. Exhibit Altered Antimicrobial and Cytotoxic Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 14. Ravidomycin Analogs from Streptomyces sp. Exhibit Altered Antimicrobial and Cytotoxic Selectivity [scholarworks.indianapolis.iu.edu]

Deacetylravidomycin: A Technical Guide to its Chemical Biology and Therapeutic Potential

This guide provides an in-depth exploration of Deacetylravidomycin, a potent natural product with significant therapeutic promise. Addressed to researchers, scientists, and professionals in drug development, this document will traverse the compound's chemical structure, molecular characteristics, biosynthesis, and mechanism of action, alongside practical methodologies for its isolation and characterization.

Introduction: The Significance of Deacetylravidomycin

Deacetylravidomycin is a microbial metabolite produced by the bacterium Streptomyces ravidus. It belongs to the angucycline family of antibiotics and is a more stable and active analog of the ravidomycin complex.[1] This compound has garnered considerable interest within the scientific community due to its potent, light-dependent antitumor and antibiotic activities.[1] Its unique mode of action, targeting a fundamental cellular process, positions it as a compelling candidate for further investigation in oncology and infectious disease research.

Chemical Structure and Molecular Properties

A thorough understanding of a compound's chemical identity is foundational to any scientific investigation. This section details the structural and physical characteristics of Deacetylravidomycin.

Chemical Structure

The chemical structure of Deacetylravidomycin is characterized by a complex tetracyclic core, a distinctive feature of the angucycline class, glycosidically linked to an amino sugar moiety.

Caption: 2D Chemical Structure of Deacetylravidomycin.

Molecular Formula and Weight

The elemental composition and mass of a molecule are critical parameters for its identification and for various quantitative analyses.

| Property | Value |

| Molecular Formula | C₂₉H₃₁NO₈ |

| Molecular Weight | 521.6 g/mol |

| CAS Number | 88580-27-2 |

| Synonyms | O-Deacetylravidomycin, AY 26623 |

Biosynthesis of Deacetylravidomycin

Deacetylravidomycin is a product of the complex secondary metabolism of Streptomyces ravidus. Its biosynthesis involves a type II polyketide synthase (PKS) pathway for the aglycone core, followed by the attachment of a deoxysugar. The biosynthetic gene cluster for ravidomycin has been identified and characterized, providing insights into the enzymatic machinery responsible for its assembly.[2]

The formation of the D-ravidosamine sugar moiety is a key step, involving a series of enzymatic reactions starting from glucose-1-phosphate.

Caption: Proposed Biosynthetic Pathway of Deacetylravidomycin.

Mechanism of Action: A Dual Threat

The therapeutic potential of Deacetylravidomycin stems from its multifaceted mechanism of action, primarily centered on its interaction with DNA and essential cellular enzymes.

Topoisomerase II Inhibition

Deacetylravidomycin is recognized as a potent inhibitor of topoisomerase II.[1] This nuclear enzyme is crucial for managing DNA topology during replication, transcription, and chromosome segregation. By stabilizing the transient DNA-topoisomerase II covalent complex, Deacetylravidomycin prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. These DNA lesions trigger a cascade of cellular responses, culminating in apoptosis (programmed cell death).

Caption: Mechanism of Topoisomerase II Inhibition.

Light-Dependent DNA Damage

A remarkable feature of Deacetylravidomycin is its photosensitizing property.[3] Upon exposure to light, particularly in the near-UV and visible blue wavelength ranges, its cytotoxicity is dramatically enhanced.[3] This photoactivation leads to the generation of reactive oxygen species (ROS), which can directly damage DNA, further contributing to the compound's anticancer and antimicrobial effects. This light-dependent activity opens avenues for photodynamic therapy applications.

Experimental Protocols: Isolation and Purification

The following protocol outlines a robust methodology for the production and purification of Deacetylravidomycin from Streptomyces ravidus cultures. This protocol is designed to be a self-validating system, ensuring reproducibility and high purity of the final product.

Fermentation of Streptomyces ravidus**

-

Inoculum Preparation: Aseptically transfer a loopful of a mature Streptomyces ravidus culture from a solid agar plate to a 250 mL flask containing 50 mL of a suitable seed medium. Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.

-

Production Culture: Inoculate a 2 L production flask containing 500 mL of a production medium with 5% (v/v) of the seed culture. The production medium should be optimized for secondary metabolite production by Streptomyces.

-

Fermentation Conditions: Incubate the production culture at 28°C with shaking at 200 rpm for 7-10 days. Monitor the production of Deacetylravidomycin periodically using analytical techniques such as HPLC.

Extraction of Deacetylravidomycin

-

Harvesting: After the fermentation period, harvest the culture broth by centrifugation at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.

-

Solvent Extraction: Extract the mycelial cake and the supernatant separately with an equal volume of a suitable organic solvent, such as ethyl acetate or chloroform. Perform the extraction three times to ensure complete recovery of the compound.

-

Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Chromatographic Purification

A multi-step chromatographic approach is essential to achieve high purity of Deacetylravidomycin.

Caption: Workflow for the Purification of Deacetylravidomycin.

-

Silica Gel Column Chromatography:

-

Adsorb the crude extract onto a small amount of silica gel and load it onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

-

Elute the column with a step-wise or linear gradient of increasing polarity, typically using a mixture of hexane and ethyl acetate, followed by ethyl acetate and methanol.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) or analytical HPLC to identify those containing Deacetylravidomycin.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Pool the fractions enriched with Deacetylravidomycin and concentrate them.

-

Inject the concentrated sample onto a preparative reverse-phase C18 HPLC column.

-

Elute with a linear gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid (0.1%) to improve peak shape.

-

Collect the peak corresponding to Deacetylravidomycin and confirm its purity by analytical HPLC.

-

-

Final Steps:

-

Lyophilize the pure fractions to obtain Deacetylravidomycin as a solid.

-

Confirm the identity and structure of the purified compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Conclusion and Future Directions

Deacetylravidomycin stands out as a natural product with a compelling chemical structure and a potent, dual mechanism of action. Its ability to act as a topoisomerase II inhibitor and a photosensitizing agent makes it a versatile lead compound for the development of novel anticancer and antimicrobial therapies. The protocols detailed in this guide provide a solid foundation for researchers to produce and purify this molecule for further preclinical and clinical investigations. Future research should focus on elucidating the complete biosynthetic pathway to enable synthetic biology approaches for analog generation, as well as exploring its therapeutic potential in photodynamic therapy and combination chemotherapies.

References

-

Narita, T., Matsumoto, M., Mogi, K., Kukita, K., Kawahara, R., & Nakashima, T. (1989). Deacetylravidomycin N-oxide, a new antibiotic. Taxonomy and fermentation of the producing organism and isolation, structure and biological properties of the antibiotic. The Journal of Antibiotics, 42(3), 347–356. [Link]

-

Greenstein, M., Monji, T., Yeung, R., Maiese, W. M., & White, R. J. (1986). Light-dependent activity of the antitumor antibiotics ravidomycin and desacetylravidomycin. Antimicrobial Agents and Chemotherapy, 29(5), 861–866. [Link]

-

Kharel, M. K., Nybo, S. E., Shepherd, M. D., & Rohr, J. (2010). Cloning and Characterization of the Ravidomycin and Chrysomycin Biosynthetic Gene Clusters. ChemBioChem, 11(4), 523–532. [Link]

-

Arai, M., Tomoda, H., Tabata, N., Awaya, J., & Omura, S. (2001). Deacetylravidomycin M, a new inhibitor of IL-4 signal transduction, produced by Streptomyces sp. WK-6326. I. Taxonomy, fermentation, isolation and biological activities. The Journal of Antibiotics, 54(7), 554-561. [Link]

Sources

- 1. Deacetylravidomycin N-oxide, a new antibiotic. Taxonomy and fermentation of the producing organism and isolation, structure and biological properties of the antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cloning and Characterization of the Ravidomycin and Chrysomycin Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Light-dependent activity of the antitumor antibiotics ravidomycin and desacetylravidomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

Deacetylravidomycin: A Technical Guide to Its Biological Activity and Therapeutic Potential

Executive Summary

Deacetylravidomycin, an angucycline antibiotic derived from Streptomyces species, represents a compelling scaffold for therapeutic development. As a more stable and active analog of ravidomycin, it exhibits a significant spectrum of biological activities, most notably its potent, light-dependent antibacterial and anticancer properties. This guide provides an in-depth technical overview of deacetylravidomycin's biological functions, mechanisms of action, and the experimental methodologies used to elucidate these activities. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising microbial metabolite.

Introduction: The Angucycline Family and Deacetylravidomycin's Place Within It

The angucyclines are a large class of aromatic polyketides characterized by a distinctive tetracyclic benz[a]anthracene core.[1] This structural motif endows them with a diverse range of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties.[1][2] Deacetylravidomycin is a prominent member of this family, first isolated from Streptomyces ravidus alongside its parent compound, ravidomycin.[3] It has garnered significant interest due to its enhanced stability and potent bioactivity.[3] The biosynthesis of ravidomycin and, by extension, deacetylravidomycin, involves a type II polyketide synthase (PKS) gene cluster responsible for assembling the core structure, followed by tailoring enzymes that modify and glycosylate the aglycone.[4]

Isolation and Structure Elucidation

The isolation of deacetylravidomycin typically involves solvent extraction from the culture broth of producing organisms like Streptomyces ravidus S50905, followed by chromatographic purification steps.[3] The elucidation of its complex structure was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and mass spectrometry.[5][6][7] 1D and 2D NMR experiments, such as ¹H-NMR, ¹³C-NMR, COSY, HMBC, and HSQC, are instrumental in determining the connectivity of atoms and the stereochemistry of the molecule.[5][8] High-resolution mass spectrometry provides the precise molecular weight and elemental composition, further confirming the chemical formula.[6]

Biological Activity of Deacetylravidomycin

Deacetylravidomycin's biological activity is multifaceted, with its most pronounced effects observed in its antibacterial and anticancer capabilities. A unique and critical feature of its activity is its light-dependent nature, which significantly potentiates its cytotoxic effects.

Antibacterial Activity

Deacetylravidomycin demonstrates potent activity primarily against Gram-positive bacteria.[1] Its efficacy is dramatically enhanced in the presence of fluorescent light.[1]

Table 1: Minimum Inhibitory Concentrations (MIC) of Deacetylravidomycin Against Gram-Positive Bacteria [1]

| Bacterial Strain | MIC (µg/mL) - Dark | MIC (µg/mL) - Light |

| Bacillus subtilis | 0.78 - 1.56 | <0.006 - 0.049 |

| Staphylococcus aureus | 0.78 - 1.56 | <0.006 - 0.049 |

| Staphylococcus epidermidis | 0.78 - 1.56 | <0.006 - 0.049 |

| Enterococcus faecalis | 0.78 - 1.56 | <0.006 - 0.049 |

The determination of MIC is a cornerstone for assessing antibacterial potency. The broth microdilution method is a standardized and widely accepted protocol.

-

Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution of Deacetylravidomycin: Deacetylravidomycin is serially diluted in CAMHB in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.

-

Controls: Positive (bacteria in broth without the compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours. For light-dependent studies, a parallel plate is incubated under a fluorescent light source.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antitumor Activity

The clonogenic assay is a gold-standard in vitro method to determine the long-term survival and proliferative capacity of cancer cells after treatment with a cytotoxic agent.

-

Cell Seeding: A single-cell suspension of the desired cancer cell line is prepared, and a known number of cells (typically 200-1000) are seeded into 6-well plates.

-

Treatment: After allowing the cells to adhere overnight, they are treated with various concentrations of deacetylravidomycin for a defined period (e.g., 24 hours). For light-dependent studies, treatment is carried out in the presence of a light source.

-

Recovery: The drug-containing medium is removed, and the cells are washed and incubated in fresh medium for 1-3 weeks to allow for colony formation.

-

Fixation and Staining: Colonies are fixed with a solution like 10% neutral buffered formalin and stained with a solution such as 0.5% crystal violet.[11]

-

Colony Counting: Colonies containing at least 50 cells are counted.

-

Data Analysis: The surviving fraction is calculated for each treatment concentration relative to the untreated control.

Antifungal and Antiviral Activity

The broader class of angucycline antibiotics has been reported to possess antifungal and antiviral properties.[1][2] However, specific data on the antifungal and antiviral spectrum of deacetylravidomycin is limited. Further investigation is warranted to fully characterize its activity against a diverse panel of fungal and viral pathogens. Standard assays such as broth microdilution for antifungal susceptibility testing and plaque reduction assays for antiviral efficacy would be appropriate for these evaluations.[10][12]

Mechanism of Action

The biological activities of deacetylravidomycin are attributed to its ability to act as a topoisomerase II inhibitor and a potent photosensitizing, DNA-damaging agent.[3]

Topoisomerase II Inhibition

Deacetylravidomycin is thought to function as a topoisomerase II inhibitor, similar to other related compounds like the gilvocarcins.[3] Topoisomerase II is a crucial enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. Inhibitors of topoisomerase II can be classified as "poisons" that stabilize the transient DNA-enzyme cleavage complex, leading to double-strand breaks, or as "catalytic inhibitors" that interfere with other steps of the enzymatic cycle. The exact mode of inhibition by deacetylravidomycin requires further detailed investigation.

This assay determines if a compound can stabilize the covalent complex between topoisomerase II and DNA, leading to DNA cleavage.

-

Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase IIα, and reaction buffer.

-

Compound Addition: Varying concentrations of deacetylravidomycin are added to the reaction mixtures. Etoposide is typically used as a positive control.

-

Incubation: The reactions are incubated at 37°C for a specified time (e.g., 30 minutes) to allow for the formation of cleavage complexes.[13]

-

Termination of Reaction: The reaction is stopped by the addition of SDS and proteinase K to digest the topoisomerase II enzyme.[14]

-

Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.

-

Visualization: The DNA is visualized by staining with an intercalating dye (e.g., ethidium bromide). The appearance of linear DNA from the supercoiled plasmid indicates topoisomerase II-mediated DNA cleavage.

Photosensitization and DNA Damage

A hallmark of deacetylravidomycin's activity is its potentiation by light.[3] This photosensitizing property leads to enhanced DNA damage. The underlying mechanism likely involves the absorption of light energy by the deacetylravidomycin molecule, leading to the generation of reactive oxygen species (ROS) that can directly damage DNA or other cellular components.

This assay is a sensitive method for detecting DNA damage caused by a test compound.

Caption: Workflow for the Lambda Prophage Induction Assay.

The induction of the lambda prophage from the E. coli chromosome is a result of the host's SOS response, which is triggered by DNA damage.[15] The subsequent lytic cycle leads to the production of β-galactosidase, which can be quantified colorimetrically, providing a measure of the DNA-damaging potential of the compound.[15]

Impact on Cancer Cell Signaling Pathways

While the direct effects of deacetylravidomycin on specific signaling pathways are not yet fully elucidated, other angucyclines and topoisomerase II inhibitors are known to modulate key cancer-related pathways. Inhibition of topoisomerase II can lead to cell cycle arrest and apoptosis.[16] It is plausible that deacetylravidomycin could impact pathways such as PI3K/Akt and MAPK/ERK, which are central to cell survival, proliferation, and apoptosis.[17][18] Furthermore, the generation of ROS through photosensitization can activate stress-related pathways, including the NF-κB pathway, which plays a complex role in cancer progression.[19]

Caption: Putative Signaling Pathways Affected by Deacetylravidomycin.

Future Directions and Therapeutic Potential

Deacetylravidomycin presents a compelling profile for further preclinical and clinical investigation. Its potent, light-activated cytotoxicity suggests potential applications in photodynamic therapy for localized tumors, which could minimize systemic toxicity. A critical area for future research is to establish a comprehensive profile of its IC₅₀ values against a broad panel of human cancer cell lines and to determine its cytotoxicity against non-tumorigenic cells to better understand its therapeutic index.[9]

Furthermore, a detailed exploration of its effects on cancer cell signaling pathways will be crucial for identifying potential combination therapies. For instance, if deacetylravidomycin is found to inhibit the PI3K/Akt pathway, combining it with inhibitors of parallel survival pathways like MAPK/ERK could lead to synergistic antitumor effects.[17][18] The elucidation of its full antifungal and antiviral spectra also remains an important avenue for future research.

References

-

Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (n.d.). PMC. Retrieved February 5, 2026, from [Link]

-

Actinomycin V Induces Apoptosis Associated with Mitochondrial and PI3K/AKT Pathways in Human CRC Cells. (2021, October 22). PMC. Retrieved February 5, 2026, from [Link]

-

IC50 values of compound 79, 82 and SAHA on cancer cell lines (µmol/L). (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

-

cell lines ic50: Topics by Science.gov. (n.d.). Science.gov. Retrieved February 5, 2026, from [Link]

-

IC50 Values for Cytotoxicity in Tumor Cells Versus Normal Cell Lines. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

-

IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

-

Narita, T., Matsumoto, M., Mogi, K., Kukita, K., Kawahara, R., & Nakashima, T. (1989). Deacetylravidomycin N-oxide, a new antibiotic. Taxonomy and fermentation of the producing organism and isolation, structure and biological properties of the antibiotic. The Journal of Antibiotics, 42(3), 347–356. Retrieved February 5, 2026, from [Link]

-

Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus. (2021, August 23). NIH. Retrieved February 5, 2026, from [Link]

-

Clonogenic Assay: Adherent Cells. (2011, March 13). PMC. Retrieved February 5, 2026, from [Link]

-

Bioactive Angucyclines/Angucyclinones Discovered from 1965 to 2023. (n.d.). MDPI. Retrieved February 5, 2026, from [Link]

-

Repurposing Anticancer Drugs Targeting the MAPK/ERK Signaling Pathway for the Treatment of Respiratory Virus Infections. (n.d.). MDPI. Retrieved February 5, 2026, from [Link]

-

Structure Elucidation of Antibiotics by Nmr Spectroscopy. (n.d.). PubMed. Retrieved February 5, 2026, from [Link]

-

Effective suppression of pro-inflammatory molecules by DHCA via IKK-NF-κB pathway, in vitro and in vivo. (n.d.). Europe PMC. Retrieved February 5, 2026, from [Link]

-

Cloning and Characterization of the Ravidomycin and Chrysomycin Biosynthetic Gene Clusters. (n.d.). PMC. Retrieved February 5, 2026, from [Link]

-

Fungal Spectrum and Susceptibility Against Nine Antifungal Agents in 525 Deep Fungal Infected Cases. (2023, July 18). NIH. Retrieved February 5, 2026, from [Link]

-

a - f Average effective virus-inhibiting concentration (EC50,mg/ml) of... (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

-

Etoposide promotes DNA loop trapping and barrier formation by topoisomerase II. (2023, January 30). NIH. Retrieved February 5, 2026, from [Link]

-

12-Deacetyl-12-epi-scalaradial suppresses MAPK/ERK pathway. (A) The... (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

-

Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol. (2021, August 11). PMC. Retrieved February 5, 2026, from [Link]

-

Susceptibility of Medical Fungal Isolates to Commonly used Antifungal Agents. (2025, August 15). ResearchGate. Retrieved February 5, 2026, from [Link]

-

Cloning and characterization of the ravidomycin and chrysomycin biosynthetic gene clusters. (2010, March 1). PubMed. Retrieved February 5, 2026, from [Link]

-

Highly sensitive mapping of in vitro type II topoisomerase DNA cleavage sites with SHAN-seq. (n.d.). Oxford Academic. Retrieved February 5, 2026, from [Link]

-

Structure Elucidation of Antibiotics by NMR Spectroscopy. (2025, August 6). ResearchGate. Retrieved February 5, 2026, from [Link]

-

The MAPK/ERK Signaling Axis in Cancer Development and Pain Modulation: A Comprehensive Review. (2025, December 17). Preprints.org. Retrieved February 5, 2026, from [Link]

-

Light-dependent activity of the antitumor antibiotics ravidomycin and desacetylravidomycin. (n.d.). PubMed. Retrieved February 5, 2026, from [Link]

-

The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models. (n.d.). MDPI. Retrieved February 5, 2026, from [Link]

-

Molecular characterization and analysis of the biosynthetic gene cluster for the antitumor antibiotic mitomycin C from Streptomy. (1999, March 23). CORE. Retrieved February 5, 2026, from [Link]

-

Activation of transcription factor NF-κB is suppressed by curcumin (diferuloylmethane). (2025, August 6). ResearchGate. Retrieved February 5, 2026, from [Link]

-

Correlation of ERK/MAPK signaling pathway with proliferation and apoptosis of colon cancer cells. (n.d.). PMC. Retrieved February 5, 2026, from [Link]

-

UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS. (n.d.). eGyanKosh. Retrieved February 5, 2026, from [Link]

-

Actinomycin D inhibits cell proliferations and promotes apoptosis in osteosarcoma cells. (n.d.). PMC. Retrieved February 5, 2026, from [Link]

-

Inhibition of NF-κB by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ-Radiation Cytotoxicity in Glioblastoma Cells. (n.d.). PubMed Central. Retrieved February 5, 2026, from [Link]

-

Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. (2016, November 8). Dove Medical Press. Retrieved February 5, 2026, from [Link]

-

Western blot analysis of PI3K and Akt in cells treated with LY294002... (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

-

Biosynthetic Gene Cluster : Polyketomycin Demonstration | Protocol Preview. (2022, September 28). YouTube. Retrieved February 5, 2026, from [Link]

-

Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. (n.d.). Dr. B. B. Hegde First Grade College, Kundapura. Retrieved February 5, 2026, from [Link]

-

Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. (n.d.). MDPI. Retrieved February 5, 2026, from [Link]

-

Topoisomerase Assays. (n.d.). PMC. Retrieved February 5, 2026, from [Link]

-

Repurposing Anticancer Drugs Targeting the MAPK/ERK Signaling Pathway for the Treatment of Respiratory Virus Infections. (n.d.). MDPI. Retrieved February 5, 2026, from [Link]

-

In vitro antibacterial and antifungal activities of extracts and fractions of leaves of Ricinus communis Linn against selected pathogens. (n.d.). PMC. Retrieved February 5, 2026, from [Link]

-

The action of three antiseptics/disinfectants against enveloped and non-enveloped viruses. (n.d.). PubMed. Retrieved February 5, 2026, from [Link]

-

With the combination, the MIC values of all the antifungal agents and... (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

-

Antimicrobial Activity and Identification of the Biosynthetic Gene Cluster of X-14952B From Streptomyces sp. 135. (2021, August 1). Frontiers. Retrieved February 5, 2026, from [Link]

-

Inhibition of the PI3K/AKT signaling pathway sensitizes diffuse large B-cell lymphoma cells to treatment with proteasome inhibitors via suppression of BAG3. (2019, February 8). PubMed. Retrieved February 5, 2026, from [Link]

-

1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Retrieved February 5, 2026, from [Link]

-

Effects of deoxyshikonin on Akt/PI3K/mTOR signalling pathway in HT29... (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Investigation of cytotoxic effect and action mechanism of a synthetic peptide derivative of rabbit cathelicidin against MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 4. Cloning and Characterization of the Ravidomycin and Chrysomycin Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bbhegdecollege.com [bbhegdecollege.com]

- 8. jchps.com [jchps.com]

- 9. mdpi.com [mdpi.com]

- 10. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cell lines ic50: Topics by Science.gov [science.gov]

- 12. Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Sanford Guide AMT: Antifungal Agents: Spectra of Activity [web.sanfordguide.com]

- 17. researchgate.net [researchgate.net]

- 18. preprints.org [preprints.org]

- 19. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: Deacetylravidomycin vs. Ravidomycin Antitumor Potency

The following technical guide provides an in-depth analysis of the antitumor potency differences between Deacetylravidomycin and its parent compound, Ravidomycin . This document is structured for researchers in medicinal chemistry and oncology drug discovery.

Executive Summary

Ravidomycin (Gilvocarcin V) and its primary metabolite/derivative Deacetylravidomycin represent a potent class of antitumor antibiotics known as the gilvocarcin-type angucyclines. Both compounds share a unique mechanism of action involving DNA intercalation followed by light-induced covalent modification of thymine residues.[1]

While Ravidomycin exhibits significant biological activity, Deacetylravidomycin is chemically and biologically distinct as the more potent and stable analog. The removal of the acetyl group at the C-4' position of the amino sugar (ravidosamine) significantly alters the compound's DNA binding kinetics, solubility profile, and cytotoxicity, making it a critical target for structure-activity relationship (SAR) studies.

Structural Biology & SAR Analysis

The core structural difference lies in the sugar moiety attached to the aglycone (defucogilvocarcin V).

| Feature | Ravidomycin | Deacetylravidomycin |

| Class | Gilvocarcin V (Vinyl group at C-8) | Gilvocarcin V Derivative |

| Sugar Moiety | D-Ravidosamine (Amino sugar) | D-Ravidosamine |

| C-4' Substituent | O-Acetyl group (OAc) | Hydroxyl group (OH) |

| Stereochemistry | Specific rotation confirmed | (+) Specific rotation (Corrected from early lit) |

| Solubility | Lipophilic (Mod. soluble in MeOH) | Improved polarity (Soluble in DMSO/DMF) |

The "Vinyl" Factor

Both compounds possess a vinyl group at the C-8 position of the aglycone. This vinyl group is essential for toxicity . Analogs lacking this group (e.g., Gilvocarcin M, which has a methyl group) show significantly reduced antitumor potency. The vinyl group facilitates the optimal planar alignment required for intercalation between DNA base pairs.

Impact of Deacetylation

The conversion of Ravidomycin to Deacetylravidomycin involves the hydrolysis of the C-4' O-acetyl group.

-

Steric Hindrance: The bulky acetyl group in Ravidomycin imposes steric constraints that can destabilize the intercalation complex within the DNA minor groove.

-

Binding Affinity: Deacetylravidomycin, lacking this bulk, achieves a tighter binding constant (

) with the DNA helix, facilitating the subsequent photo-reaction.

Mechanism of Action: Photoactivated DNA Scission

Unlike traditional alkylating agents, the cytotoxicity of these compounds is light-dependent . They act as photosensitizers that, upon irradiation with near-UV or blue light, induce covalent DNA cross-linking.

The Pathway[2][3]

-

Intercalation: The planar chromophore inserts between DNA base pairs (preferentially at 5'-dT-3' sites).

-

Excitation: Exposure to light (Blue/Near-UV) excites the chromophore.

-

Cycloaddition: The excited vinyl group undergoes a [2+2] cycloaddition with the C5-C6 double bond of a thymine residue.

-

Strand Scission: This covalent adduct leads to single-strand breaks and inhibition of DNA synthesis (Topoisomerase II inhibition).

Figure 1: The light-dependent mechanism of action for Ravidomycin-class antibiotics, culminating in [2+2] cycloaddition.

Comparative Potency & Toxicity Data

Deacetylravidomycin consistently demonstrates superior potency in vitro compared to Ravidomycin, though this comes with a narrower therapeutic index regarding general toxicity.

| Parameter | Ravidomycin | Deacetylravidomycin | Deacetylravidomycin N-oxide |

| Antitumor Potency | High | Very High | Moderate |

| P388 Leukemia Activity | Active | More Active | Active (Less toxic) |

| Meth A Fibrosarcoma | Active | More Active | Active |

| Bacterial Selectivity | High (Eukaryote > Prokaryote) | Low (Broad spectrum) | Low |

| Toxicity (Murine) | High | High | Significantly Lower |

Key Insight: While the N-oxide derivative is less toxic, it sacrifices potency. Deacetylravidomycin remains the most potent cytotoxic agent in this series, driven by the stability of its DNA adducts.

Experimental Protocols

To rigorously evaluate the potency difference, researchers must control for the light activation step, which is often a source of experimental variability.

Protocol A: Chemical Deacetylation (Synthesis)

To generate Deacetylravidomycin from Ravidomycin for comparative testing:

-

Dissolution: Dissolve 10 mg of Ravidomycin in 2 mL of Methanol (MeOH).

-

Hydrolysis: Add 0.5 mL of 0.1 N NaOH or K2CO3 (aq).

-

Incubation: Stir at room temperature for 4-6 hours. Monitor via TLC (Chloroform:Methanol 9:1). Ravidomycin (

) will convert to Deacetylravidomycin ( -

Neutralization: Neutralize with 1 N HCl to pH 7.0.

-

Extraction: Extract with Ethyl Acetate (3x), dry over Na2SO4, and concentrate in vacuo.

Protocol B: Photo-Activated Cytotoxicity Assay

This protocol ensures valid IC50 generation for light-dependent compounds.

-

Seeding: Seed P388 murine leukemia cells (or HeLa) at

cells/well in 96-well plates. -

Dosing: Treat with serial dilutions of Ravidomycin and Deacetylravidomycin (Range: 0.001 - 10

M). -

Incubation (Dark): Incubate for 2 hours in the dark to allow intercalation equilibrium.

-

Irradiation: Expose plates to Blue Light (400-500 nm) or Near-UV (365 nm) for 15-30 minutes.

-

Control: Keep a duplicate plate wrapped in foil (Dark Control).

-

-

Post-Incubation: Return to incubator for 48-72 hours.

-

Readout: Assess viability using MTT or CellTiter-Glo.

Figure 2: Experimental workflow for synthesizing Deacetylravidomycin and comparing potency via photo-activated assay.

References

-

Narita, T., et al. (1989). "Deacetylravidomycin N-oxide, a new antibiotic.[2] Taxonomy and fermentation of the producing organism and isolation, structure and biological properties of the antibiotic." The Journal of Antibiotics.

-

Toku-E. (n.d.). "Deacetylravidomycin - Product Description and Mechanism." Toku-E Technical Data.

-

Park, S. R., et al. (2020). "Ravidomycin Analogs from Streptomyces sp.[1][3][4] Exhibit Altered Antimicrobial and Cytotoxic Selectivity."[1][3][4] Journal of Natural Products.

-

Khaliq, T., et al. (2011). "Total Synthesis and Structure Revision of Deacetylravidomycin M." ChemInform.

Sources

- 1. Ravidomycin Analogs from Streptomyces sp. Exhibit Altered Antimicrobial and Cytotoxic Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deacetylravidomycin N-oxide, a new antibiotic. Taxonomy and fermentation of the producing organism and isolation, structure and biological properties of the antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

Photoactivated DNA Scission: The Mechanism and Application of Deacetylravidomycin

This guide provides an in-depth technical analysis of the light-dependent DNA cleavage properties of Deacetylravidomycin , a potent angucycline antibiotic. It is structured for researchers and drug development professionals, focusing on mechanistic precision, experimental validation, and therapeutic implications.

Executive Summary

Deacetylravidomycin (O-Deacetylravidomycin) is a bioactive metabolite of Streptomyces ravidus and a member of the gilvocarcin-type antitumor antibiotics.[1] Unlike many DNA-intercalating agents that rely solely on topoisomerase inhibition, Deacetylravidomycin exhibits a dual mechanism: it functions as a topoisomerase II poison and, critically, acts as a photoactivated DNA-damaging agent .[1]

Upon irradiation with near-UV or visible blue light, the molecule undergoes a specific photochemical reaction, primarily targeting thymine residues. This guide details the physicochemical pathway of this cleavage, the superior stability of the deacetylated analog compared to its parent compound (Ravidomycin), and the protocols required to assay its cleavage efficiency in vitro.

Structural Basis of Activity

The core pharmacophore of Deacetylravidomycin is the benzo[d]naphtho[1,2-b]pyran-6-one system (the angucycline scaffold).[2]

-

The Chromophore: This planar aromatic system allows for DNA intercalation. It is responsible for absorbing light energy (excitation) to drive the cleavage reaction.

-

The Sugar Moiety (Ravidosamine): The amino sugar is crucial for minor groove binding and sequence recognition.

-

The "Deacetyl" Advantage: The removal of the acetyl group (present in Ravidomycin) significantly enhances the molecule's stability and biological potency. Studies indicate that Deacetylravidomycin is more cytotoxic to tumor cells (e.g., P388 leukemia) and possesses a more favorable therapeutic index than the parent compound.

Mechanism of Action: The Photochemical Trigger

The DNA cleavage mechanism of Deacetylravidomycin is distinct from oxidative bleomycin-type cleavage. It relies on a [2+2] cycloaddition mechanism activated by photons.[2]

The Pathway[3][4]

-

Intercalation: In the dark, Deacetylravidomycin intercalates into the DNA helix, positioning its chromophore between base pairs. It exhibits a strong preference for Thymine (T) residues.

-

Photoexcitation: Absorption of light (typically 360–450 nm ) promotes the chromophore to an excited singlet state, which rapidly crosses over to a reactive triplet state.

-

Covalent Adduct Formation: The excited chromophore undergoes a [2+2] cycloaddition with the C5-C6 double bond of a thymine base.

-

Strand Scission: While the primary lesion is a bulky adduct (which inhibits replication/transcription), the tension and chemical instability introduced at the adduct site, often coupled with the generation of reactive oxygen species (ROS) under aerobic conditions, leads to single-strand breaks (nicking) of the phosphodiester backbone.

Visualization: The Signaling Pathway

The following diagram illustrates the cascade from photon absorption to DNA strand scission.

Figure 1: Mechanistic pathway of light-dependent DNA cleavage by Deacetylravidomycin.

Experimental Protocol: In Vitro Photo-Cleavage Assay

To validate the activity of Deacetylravidomycin, researchers should utilize a Plasmid Relaxation Assay . This assay differentiates between supercoiled (undamaged), nicked (single-strand break), and linear (double-strand break) DNA.

Reagents & Equipment

-

Substrate: Supercoiled plasmid DNA (e.g., pUC19 or pBR322), >90% Form I.

-

Compound: Deacetylravidomycin (dissolved in DMSO; keep dark).[1]

-

Buffer: 10 mM Tris-HCl (pH 7.5), 1 mM EDTA. Note: Avoid high concentrations of radical scavengers unless testing for ROS involvement.

-

Light Source: UV transilluminator (365 nm) or Blue LED array (450 nm).

-

Detection: 1% Agarose gel containing Ethidium Bromide (or SYBR Green).

Step-by-Step Workflow

-

Reaction Assembly: Prepare 20 µL reaction mixtures in microcentrifuge tubes:

-

500 ng Plasmid DNA.

-

Deacetylravidomycin (0.1 µM – 100 µM titration).

-

Buffer to final volume.

-

-

Incubation (Dark Binding): Incubate samples at 37°C for 15 minutes in the dark to allow equilibrium intercalation.

-

Irradiation: Expose samples to the light source for a defined period (e.g., 30–60 minutes).

-

Control 1: DNA + Drug (No Light) -> Tests for dark toxicity.

-

Control 2: DNA + Light (No Drug) -> Tests for UV damage.

-

-

Quenching: Add 4 µL of 6X DNA Loading Dye (containing EDTA/SDS) to stop the reaction.

-

Electrophoresis: Run on a 1% agarose gel at 80-100V for 45-60 minutes.

-

Analysis: Image the gel. Supercoiled DNA migrates fastest. Nicked DNA (Form II) migrates slowest. Linear DNA (Form III) migrates between them.

Visualization: Experimental Workflow

Figure 2: Standardized workflow for assessing photo-dependent DNA cleavage.

Data Interpretation & Specificity

When analyzing results, Deacetylravidomycin exhibits distinct characteristics compared to other agents.

| Parameter | Observation | Mechanistic Implication |

| Light Dependency | Cleavage observed only under irradiation. | Confirms photo-activation mechanism; rules out intrinsic chemical nuclease activity in the dark. |

| Wavelength | High activity at 365nm and visible blue ; inactive at >600nm. | Correlates with the absorption spectrum of the benzo[d]naphtho[1,2-b]pyran-6-one chromophore. |

| Base Specificity | Preferential cleavage at 5'-GT-3' or 5'-AT-3' sites. | Indicates specific targeting of Thymine residues for [2+2] cycloaddition. |

| Oxygen Effect | Activity persists in anaerobic conditions but may be enhanced by O2. | Suggests direct adduct formation is the primary mode, though ROS may contribute to secondary strand breaks. |

Therapeutic Implications

The "Deacetyl" variant offers a critical advantage in drug development:

-

Stability: The lack of the acetyl group prevents enzymatic deactivation by esterases in plasma, a common failure point for Ravidomycin.

-

Targeted Activation: The requirement for light activation suggests potential for Photodynamic Therapy (PDT) . Deacetylravidomycin could be administered systemically and activated locally at a tumor site using fiber-optic light delivery, minimizing systemic toxicity.

References

-

Ravidomycin Analogs from Streptomyces sp.[2] Exhibit Altered Antimicrobial and Cytotoxic Selectivity . National Institutes of Health (NIH). [Link]

-

Deacetylravidomycin N-oxide, a new antibiotic.[1][3][4] Taxonomy and fermentation... . PubMed. [Link]

-

Visible light induced DNA cleavage by the hybrid antitumor antibiotic dynemicin A . PubMed. [Link]

Sources

- 1. toku-e.com [toku-e.com]

- 2. Ravidomycin Analogs from Streptomyces sp. Exhibit Altered Antimicrobial and Cytotoxic Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Deacetylravidomycin N-oxide, a new antibiotic. Taxonomy and fermentation of the producing organism and isolation, structure and biological properties of the antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

Deacetylravidomycin CAS number 88580-27-2 properties

An In-Depth Technical Guide to Deacetylravidomycin (CAS: 88580-27-2)

Authored by Senior Application Scientist

Abstract

Deacetylravidomycin is a potent, light-activated microbial metabolite belonging to the C-glycosylated naphthoisochromene family of antibiotics.[1] Isolated from Streptomyces species, it is a more stable and active analog of the parent compound, ravidomycin.[2][3] This molecule has garnered significant interest within the research and drug development communities due to its dual-action as an antibacterial and an anticancer agent, with a mechanism intrinsically linked to photosensitization and DNA damage.[4][5] This technical guide provides a comprehensive overview of Deacetylravidomycin, consolidating its physicochemical properties, biological activities, mechanism of action, and key experimental protocols for its investigation. It is intended to serve as a foundational resource for researchers in oncology, microbiology, and medicinal chemistry.

Physicochemical Properties and Structural Elucidation

Deacetylravidomycin is a complex heterocyclic molecule featuring a polycyclic aromatic aglycone attached to a deoxyamino sugar moiety, ravidosamine. Its structural integrity and physicochemical characteristics are fundamental to its biological function.

Core Chemical Attributes

The essential properties of Deacetylravidomycin are summarized in the table below, providing a quick reference for experimental design and formulation.

| Property | Value | Source(s) |

| CAS Number | 88580-27-2 | [2][3][4] |

| Molecular Formula | C₂₉H₃₁NO₈ | [2][4][6] |

| Molecular Weight | 521.6 g/mol | [3][4] |

| IUPAC Name | 4-[3,6-dideoxy-3-(dimethylamino)-β-D-galactopyranosyl]-8-ethenyl-1-hydroxy-10,12-dimethoxy-6H-benzo[d]naphtho[1,2-b]pyran-6-one | [4] |

| Appearance | Yellow Solid | [2][3] |

| Purity | Typically ≥95% by HPLC | [3][4][6] |

| Source | Microbial metabolite from Streptomyces ravidus and other Streptomyces sp. | [2][3][4][5] |

Solubility and Stability Profile

Proper handling and storage are critical for maintaining the integrity of Deacetylravidomycin. The compound exhibits poor aqueous solubility, a common challenge for many natural product drug candidates.

-

Solubility : Soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). It is moderately soluble in methanol and ethanol.[2][3][5]

-

Storage : For long-term preservation, it should be stored as a solid at -20°C.[3][4] Under these conditions, it is reported to be stable for at least four years.[4] Solutions should be prepared fresh; for short-term storage, aliquoting and storing at 4°C is recommended, though freezing should be avoided.[2]

Structural Elucidation

The definitive structure of Deacetylravidomycin and its derivatives was established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5][7] While detailed spectral datasets are found within primary literature, this section outlines the expected spectroscopic signatures that validate the molecule's structure.

-

Mass Spectrometry (MS) : In a high-resolution mass spectrum, the primary observable would be the molecular ion peak corresponding to its exact mass (C₂₉H₃₁NO₈). Fragmentation patterns would likely involve the cleavage of the glycosidic bond, separating the ravidosamine sugar from the aglycone, providing structural confirmation.

-

¹H and ¹³C NMR Spectroscopy : The ¹H NMR spectrum would be complex but informative, showing distinct signals for the vinyl group protons, aromatic protons on the naphthoisochromene core, methoxy group protons, and signals corresponding to the sugar moiety, including the anomeric proton and the N,N-dimethyl group. The ¹³C NMR spectrum would complement this by showing characteristic peaks for the carbonyl carbon of the pyran-6-one ring system, aromatic carbons, and carbons of the sugar.

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands for key functional groups. These would include O-H stretching for the hydroxyl groups, C-H stretching for the aromatic and aliphatic components, a strong C=O stretching for the lactone carbonyl group, C=C stretching for the aromatic rings and vinyl group, and C-O stretching for the ether and alcohol functionalities.

Biological Activity and Mechanism of Action

Deacetylravidomycin's biological activity is notable for its potency and its unique dependence on light, positioning it as a photosensitizing agent. It is a member of a class of compounds that includes the gilvocarcins and chrysomycins.[2][5]

Antibacterial Activity

The compound is primarily active against Gram-positive bacteria.[4] Its efficacy is dramatically enhanced in the presence of fluorescent light, indicating a photodynamic mechanism.[4]

| Bacterial Strain | MIC (μg/mL) - Dark | MIC (μg/mL) - Light | Source(s) |

| Bacillus subtilis | 0.78 - 1.56 | <0.006 - 0.049 | [4] |

| Staphylococcus aureus | 0.78 - 1.56 | <0.006 - 0.049 | [4] |

| Staphylococcus epidermidis | 0.78 - 1.56 | <0.006 - 0.049 | [4] |

| Enterococcus faecalis | 0.78 - 1.56 | <0.006 - 0.049 | [4] |

Anticancer Activity

Deacetylravidomycin exhibits potent, light-dependent antitumor activity.[2][5] It has been shown to reduce colony formation in human colon cancer cells and is active against murine cancer models such as P388 leukemia and Meth A fibrosarcoma.[4][5][7] A derivative, deacetylravidomycin N-oxide, was also found to have antitumor properties with considerably less toxicity.[7]

Mechanism of Action: A Dual-Threat Approach

The prevailing hypothesis for Deacetylravidomycin's mechanism of action involves a two-pronged attack on cellular integrity, combining DNA damage with enzyme inhibition.

-

Photosensitizing DNA Damage : Upon irradiation with light (most effectively near-UV and visible blue wavelengths), Deacetylravidomycin becomes activated.[3] This activated state leads to the generation of reactive oxygen species (ROS) or direct interaction with DNA, causing damage. This is evidenced by its activity in the lambda prophage induction assay, a specific test for DNA-damaging agents.[3]

-

Topoisomerase II Inhibition : Deacetylravidomycin is thought to act as a topoisomerase II inhibitor.[2][5] This enzyme is crucial for managing DNA topology during replication and transcription. By stabilizing the cleavable complex between topoisomerase II and DNA, the drug prevents the re-ligation of double-strand breaks, leading to the accumulation of lethal DNA damage and ultimately triggering apoptosis.

The synergy between these two mechanisms—light-induced DNA damage and enzymatic inhibition—likely accounts for the compound's high potency.

Key Experimental Protocols

To aid researchers in the practical application and study of Deacetylravidomycin, this section provides detailed, step-by-step methodologies for core experiments. These protocols are synthesized from established methods and should be adapted to specific cell lines and laboratory conditions.

Protocol: Topoisomerase II Inhibition Assay (kDNA Decatenation)

This assay determines if Deacetylravidomycin inhibits the ability of Topoisomerase II to resolve catenated kinetoplast DNA (kDNA) networks into minicircles. Inhibition is observed as a decrease in decatenated product and a retention of the high-molecular-weight kDNA network.

Methodology Workflow

Step-by-Step Procedure:

-

Reaction Assembly : In a 1.5-mL microcentrifuge tube, prepare the reaction mixture. For a final volume of 20 µL:

-

2 µL of 10x Topoisomerase II reaction buffer.

-

200 ng of kDNA substrate.

-

Desired concentration of Deacetylravidomycin (dissolved in DMSO). Include a DMSO-only vehicle control.

-

Nuclease-free water to bring the volume to near 20 µL.

-

Causality: The buffer provides the optimal pH and cofactors (like ATP and Mg²⁺) necessary for Topoisomerase II activity. Using a consistent solvent control is crucial to ensure observed effects are due to the drug, not the vehicle.

-

-

Enzyme Addition : Add 1-5 units of purified human Topoisomerase II enzyme to the reaction mixture.

-

Causality: The amount of enzyme should be titrated in preliminary experiments to find the optimal concentration that yields complete decatenation in the control reaction within the incubation time.

-

-

Incubation : Incubate the reaction at 37°C for 30 minutes.

-

Causality: This temperature is optimal for human enzyme activity. The 30-minute duration is typically sufficient for the reaction to go to completion in the absence of an inhibitor.

-

-

Reaction Termination : Stop the reaction by adding 2 µL of 10% Sodium Dodecyl Sulfate (SDS), followed by 2 µL of Proteinase K (50 µg/mL). Incubate at 37°C for an additional 15 minutes.

-

Causality: SDS denatures the enzyme, halting the reaction. Proteinase K digests the Topoisomerase II, releasing it from the DNA to prevent protein-DNA complexes from interfering with gel migration.

-

-

Sample Preparation for Electrophoresis : Add 2 µL of 6x loading dye to each sample.

-

Agarose Gel Electrophoresis : Load the samples onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Run the gel at a high voltage (e.g., 100-150 V) until the dye front has migrated sufficiently.

-

Causality: The high molecular weight, catenated kDNA network remains trapped in the well, while the decatenated, circular DNA products can migrate into the gel. Ethidium bromide intercalates into the DNA, allowing for visualization under UV light.

-

-

Visualization and Analysis : Visualize the gel under a UV transilluminator. The control lane should show decatenated DNA products migrating into the gel. Lanes with effective concentrations of Deacetylravidomycin will show a dose-dependent decrease in these products and a corresponding increase in kDNA retained in the well.

Protocol: Light-Dependent Cytotoxicity (Clonogenic Survival Assay)

This assay measures the long-term reproductive viability of cells after treatment with Deacetylravidomycin, with and without light exposure. It is the gold standard for assessing cytotoxic effects.[8]

Step-by-Step Procedure:

-

Cell Seeding : Plate cells (e.g., a human colon carcinoma cell line) into 6-well plates at a low density (e.g., 200-1000 cells/well). The exact number should be determined empirically to yield 50-150 countable colonies in the control plates. Allow cells to attach overnight.

-

Causality: Seeding at low density is essential to ensure that each resulting colony originates from a single cell.

-

-

Drug Treatment : Aspirate the medium and replace it with fresh medium containing various concentrations of Deacetylravidomycin. Prepare two identical sets of plates. Include a vehicle control (DMSO).

-

Light Exposure :

-

Light Group : Immediately after adding the drug, expose one set of plates to a controlled light source (e.g., a fluorescent light box emitting in the blue spectrum) for a defined period. The light dose should be pre-determined to be non-toxic on its own.

-

Dark Group : Wrap the second set of plates completely in aluminum foil and keep them at room temperature for the same duration as the light exposure to control for temperature effects.

-

-

Incubation : After the exposure period, aspirate the drug-containing medium from all plates, wash gently with PBS, and add fresh, drug-free medium. Incubate the plates for 1-3 weeks in a standard cell culture incubator (37°C, 5% CO₂).

-

Causality: The long incubation period allows surviving single cells to proliferate and form visible colonies (defined as ≥50 cells).

-

-

Colony Fixation and Staining :

-

Aspirate the medium and gently wash the colonies with PBS.

-

Fix the colonies by adding a solution of 6% glutaraldehyde for 15 minutes.

-

Aspirate the fixative and stain the colonies with 0.5% crystal violet solution for 15-30 minutes.

-

Gently wash the plates with water to remove excess stain and allow them to air dry.

-

-

Colony Counting and Analysis : Count the number of colonies in each well. Calculate the surviving fraction for each treatment by normalizing the number of colonies to that of the untreated control. A significant reduction in the surviving fraction in the "Light Group" compared to the "Dark Group" confirms light-dependent cytotoxicity.

References

-

Bioaustralis Fine Chemicals. (2024, May 24). Deacetylravidomycin. Retrieved from [Link]

-

Narita, T., Matsumoto, M., Mogi, K., Kukita, K., Kawahara, R., & Nakashima, T. (1989). Deacetylravidomycin N-oxide, a new antibiotic. Taxonomy and fermentation of the producing organism and isolation, structure and biological properties of the antibiotic. The Journal of Antibiotics, 42(3), 347–356. Retrieved from [Link]

-